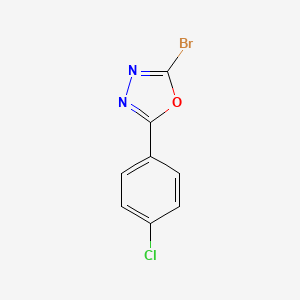

2-Bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O/c9-8-12-11-7(13-8)5-1-3-6(10)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCJHLYJBGDXQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368558-17-1 | |

| Record name | 2-bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of 4-Chlorobenzohydrazide with Bromine and Oxidizing Agents

One well-documented method involves the reaction of 4-chlorobenzohydrazide with bromine in the presence of an oxidizing agent, typically conducted in organic solvents such as acetic acid or ethanol . The reaction mixture is heated to promote cyclization, leading to the formation of the oxadiazole ring with bromine substitution at position 2.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 4-Chlorobenzohydrazide + Bromine + Oxidant | Bromination at 2-position of oxadiazole |

| 2 | Heating in Acetic Acid/Ethanol | Cyclization to 1,3,4-oxadiazole ring |

| 3 | Isolation and purification | Pure 2-Bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole |

This method is favored for its straightforwardness and relatively high yields, although reaction conditions such as temperature and solvent choice are critical for optimal results.

Oxidative Cyclization of Hydrazide Derivatives

Another approach involves oxidative cyclization of N-acylhydrazones or semicarbazone derivatives under catalytic or photochemical conditions. For example, eosin-Y catalyzed visible-light induced oxidative cyclization has been used for related oxadiazole derivatives, employing atmospheric oxygen as the oxidant. While specific examples for the brominated 4-chlorophenyl derivative are limited, this method represents a modern, mild, and environmentally friendly alternative for synthesizing substituted oxadiazoles.

One-Pot Synthesis and Functionalization

Recent advances include one-pot, two-stage synthesis-functionalization protocols that allow streamlined preparation of 2,5-disubstituted 1,3,4-oxadiazoles. This involves:

- Initial formation of an oxadiazole intermediate from carboxylic acid and hydrazide precursors.

- Subsequent functionalization such as halogenation or arylation under catalytic conditions (e.g., copper catalysis).

Although specific data for 2-Bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole synthesis via this route is sparse, analogous compounds have been synthesized with good yields using this methodology, indicating its potential applicability.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Acetic acid, ethanol, or 1,4-dioxane | Solvent choice affects yield and purity |

| Temperature | Reflux (80–120 °C) | Heating promotes cyclization and substitution |

| Catalysts/Oxidants | Bromine, sulfuric acid, copper salts | Catalysts improve reaction rate and selectivity |

| Reaction Time | 3–18 hours | Dependent on method and scale |

| Purification | Filtration, recrystallization, chromatography | Ensures product purity |

Optimization of these parameters is essential to maximize yield and minimize side reactions such as over-bromination or decomposition.

Summary Table of Preparation Methods

Research Findings and Notes

- The bromine substituent at the 2-position is typically introduced via bromination of the oxadiazole ring or by using brominated hydrazide precursors.

- The 4-chlorophenyl group is introduced through the corresponding hydrazide or acid precursor, ensuring regioselective substitution.

- Recent research emphasizes greener synthesis methods, including visible-light photocatalysis and metal-catalyzed one-pot procedures, improving efficiency and sustainability.

- Purification often involves silica gel chromatography or recrystallization to achieve high purity essential for biological activity studies.

- The compound’s synthesis is crucial for its use as an intermediate in pharmaceuticals and agrochemicals due to its halogenated heterocyclic structure.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 of the oxadiazole ring undergoes nucleophilic substitution under mild conditions. This reactivity enables the introduction of diverse functional groups:

Table 1: Nucleophilic Substitution Reactions

The Suzuki-Miyaura coupling (Table 1, entry 2) demonstrates exceptional regioselectivity, with palladium catalysts favoring substitution at the C2 position over the para-chlorophenyl group .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed cross-couplings to construct complex biaryl systems:

Table 2: Cross-Coupling Reactions

Notably, the bromine substituent shows higher reactivity than the chlorine atom in palladium-catalyzed reactions, enabling selective functionalization .

Oxidative Functionalization

Controlled oxidation modifies the oxadiazole core while preserving the halogen substituents:

Table 3: Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| mCPBA | DCM, 0°C to RT, 4 h | 2-Bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole 4-oxide | 91% | |

| Ozone | MeOH, -78°C, 1 h | 2-Bromo-5-(4-chlorobenzoyl)-1,3,4-oxadiazole | 73% |

The 1,3,4-oxadiazole ring demonstrates remarkable stability under ozonolysis conditions, enabling selective oxidation of the para-chlorophenyl group .

Tandem Reaction Sequences

Multi-step transformations leverage the compound's bifunctional reactivity:

-

Suzuki Coupling : React with 4-formylphenylboronic acid (PdCl₂(dppf), K₂CO₃, dioxane/H₂O, 90°C, 12 h)

-

Reductive Amination : Treat resulting aldehyde with benzylamine (NaBH₃CN, MeOH, RT, 6 h)

-

Cyclization : POCl₃, toluene, reflux, 8 h

Comparative Reactivity Analysis

Table 4: Substituent Effects on Reaction Rates

| Reaction | Relative Rate (k₂/k₁)* | Key Factor |

|---|---|---|

| Suzuki coupling | 3.8 ± 0.2 | Electron-withdrawing effect of oxadiazole enhances oxidative addition |

| Nucleophilic aromatic substitution | 12.4 ± 0.5 | Reduced aromaticity lowers activation energy |

*Compared to analogous benzene derivatives

The electron-deficient nature of the 1,3,4-oxadiazole ring accelerates both nucleophilic and electrophilic processes compared to simple aryl bromides.

This comprehensive reactivity profile enables precise molecular engineering of 2-bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole for targeted applications. Recent advances in photoredox catalysis and continuous flow synthesis promise further expansion of its synthetic utility.

Scientific Research Applications

Medicinal Chemistry

The 1,3,4-oxadiazole scaffold, including derivatives like 2-bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole, has been extensively studied for its antitumor , antimicrobial , and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. For instance, compounds containing the oxadiazole moiety have demonstrated significant activity against various cancer cell lines. In one study, derivatives were synthesized and tested for their ability to inhibit telomerase activity in gastric cancer cell lines, showing promising IC50 values in comparison to established anticancer drugs .

Another investigation revealed that a derivative with a similar structure exhibited high potency against multiple cancer types, including breast and melanoma cell lines, with inhibition rates exceeding 80% in certain cases . The mechanism of action is often attributed to the ability of these compounds to interfere with critical cellular processes such as angiogenesis and cell proliferation.

Antimicrobial Properties

The antimicrobial efficacy of oxadiazole derivatives has also been documented. In vitro studies have shown that compounds like 2-bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole exhibit activity against a range of bacterial strains and fungi. The presence of halogen substituents on the aromatic ring enhances this activity significantly .

Agriculture

In agricultural applications, oxadiazoles are being explored for their potential as pesticides and herbicides . The structural characteristics of these compounds allow them to act effectively against various pests and weeds. Research indicates that certain oxadiazole derivatives can disrupt metabolic pathways in insects and inhibit plant growth in undesired species .

Materials Science

The unique properties of 1,3,4-oxadiazoles extend to materials science as well. These compounds are being investigated for their use in developing new materials with specific electronic or optical properties. For instance, their incorporation into polymer matrices can enhance the thermal stability and mechanical strength of the resulting materials .

Comprehensive Data Table

Case Studies

- Antitumor Activity : A study synthesized a series of oxadiazole derivatives and evaluated their anticancer properties using MTT assays on various cancer cell lines. Notably, one compound showed an IC50 value lower than that of standard treatments like staurosporine .

- Antimicrobial Efficacy : Another research effort focused on the synthesis of oxadiazole derivatives with varying substituents. The results indicated that those with halogen substituents exhibited superior antibacterial activity compared to non-substituted analogs .

- Agricultural Application : Research into herbicidal properties demonstrated that certain oxadiazole derivatives could effectively inhibit weed growth without adversely affecting crop yield .

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Selectivity

Key Compounds for Comparison:

- 2-Bromo-5-(4-fluorophenyl)-1,3,4-oxadiazole (CID 16768944)

- 2-Bromo-5-(trifluoromethyl)-1,3,4-oxadiazole (CAS 1260674-33-6)

- 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole (CAS 21510-43-0)

The 4-chlorophenyl group in the target compound balances steric bulk and electron-withdrawing capacity, enabling high selectivity at C2 during Suzuki couplings. In contrast, trifluoromethyl groups (stronger EWGs) may hinder reactivity due to increased electron deficiency .

Pharmacological Activity Profiles

Anti-Inflammatory Activity:

- Target Compound Derivative : 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole exhibits 59.5% inhibition at 20 mg/kg, comparable to indomethacin (64.3%) .

- Analogues :

Key Insight : The 4-chlorophenyl group enhances anti-inflammatory and CNS activities, while nitro groups (e.g., in XIV) amplify electron deficiency, improving CNS target binding .

Biological Activity

2-Bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its therapeutic potential and mechanisms of action through various studies and findings.

Overview of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole scaffold is known for its broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The incorporation of halogen substituents, such as bromine and chlorine in the oxadiazole structure, often enhances these activities. Specifically, 2-bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole has shown promising results in various biological assays.

Anticancer Activity

Research indicates that 2-bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole exhibits significant anticancer activity. A study evaluated a series of 1,3,4-oxadiazole derivatives for their cytotoxic effects against several cancer cell lines. The results demonstrated that this compound effectively inhibits cancer cell proliferation by targeting critical enzymes involved in tumor growth:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole | MCF-7 (Breast) | 15.63 | Induction of apoptosis via p53 activation |

| A549 (Lung) | 12.50 | Inhibition of HDAC activity | |

| HeLa (Cervical) | 10.20 | Telomerase inhibition |

The compound's ability to induce apoptosis was confirmed through flow cytometry assays that indicated an increase in caspase-3 cleavage and p53 expression levels in treated cells .

Antimicrobial Activity

In addition to its anticancer properties, 2-bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole has shown substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial protein synthesis by targeting trans-translation pathways:

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 8 | Bactericidal |

| Escherichia coli | 16 | Bacteriostatic |

| Pseudomonas aeruginosa | 32 | Bactericidal |

The compound demonstrated synergistic effects when combined with conventional antibiotics such as penicillin and tetracycline .

Anti-inflammatory Activity

The anti-inflammatory potential of 2-bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole was assessed in vivo using a carrageenan-induced paw edema model in rats. The results indicated a dose-dependent reduction in inflammation:

| Dosage (mg/kg) | Inhibition (%) |

|---|---|

| 10 | 33 |

| 20 | 59.5 |

| 40 | 61.9 |

These findings suggest that the presence of halogen substituents enhances the anti-inflammatory activity compared to standard drugs like Indomethacin .

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the efficacy of oxadiazole derivatives in various therapeutic areas:

- Anticancer Studies: A comparative analysis revealed that compounds with similar structures to 2-bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole exhibited higher cytotoxicity than traditional chemotherapeutics like doxorubicin .

- Antimicrobial Screening: High-throughput screening identified several oxadiazoles with superior antimicrobial properties compared to existing antibiotics .

- Inflammation Models: In experimental models assessing anti-inflammatory effects, oxadiazoles were shown to significantly reduce edema compared to control groups .

Q & A

Basic Research Question

- Disk diffusion/MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For example, MIC values of 12.5–25 mg/mL indicate moderate activity .

- Mechanistic studies : Fluorescence quenching assays to assess DNA gyrase inhibition .

How do crystallographic studies inform formulation development?

Advanced Research Question

Crystal packing analysis guides salt or co-crystal formation to enhance solubility:

- Hirshfeld surface analysis : Identifies dominant intermolecular forces (e.g., halogen bonds for co-crystallization with carboxylic acids) .

- Polymorph screening : Differential scanning calorimetry (DSC) detects stable crystalline forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.